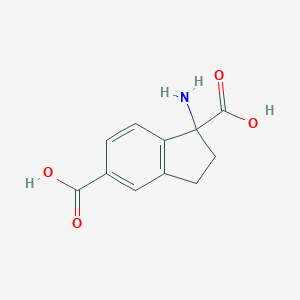

UPF-523

Description

Properties

IUPAC Name |

1-amino-2,3-dihydroindene-1,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTPKMWNRWCNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870100 | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168560-79-0 | |

| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168560-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168560790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with indane or its derivatives. Nitration and reduction steps introduce the amino group, while oxidation or carboxylation reactions install the carboxylic acid functionalities. For example:

-

Indane nitration : Selective nitration at the 1-position yields 1-nitroindane, which is subsequently reduced to 1-aminoindane using catalytic hydrogenation.

-

Carboxylation : The introduction of carboxylic acid groups at the 5-position may involve Friedel-Crafts acylation followed by oxidation. Alternatively, directed ortho-metalation strategies enable precise functionalization of the aromatic ring.

A critical challenge is achieving regioselectivity without over-functionalization. Computational modeling and spectroscopic monitoring are employed to optimize reaction conditions.

Purification and Crystallization Techniques

Post-synthesis purification ensures the removal of byproducts and unreacted starting materials. AIDA’s physicochemical properties dictate the methods used:

Solubility-Driven Purification

AIDA exhibits limited solubility in aqueous and organic solvents, necessitating careful solvent selection. Key solubility data include:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Water | <22.12 (1.1eq NaOH) | 25 | |

| Ethanol | Insoluble | 25 | |

| Dimethyl sulfoxide | >50 | 25 |

Recrystallization from a sodium hydroxide solution (pH-adjusted) yields high-purity crystals, while vacuum filtration removes insoluble impurities.

Chromatographic Methods

Column chromatography using silica gel and a polar eluent (e.g., methanol:dichloromethane) resolves closely related derivatives. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥95%.

Analytical Characterization

Rigorous analytical protocols validate AIDA’s identity and purity:

Spectroscopic Analysis

Mass Spectrometry

High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 221.21 [M]⁺, consistent with the molecular formula C₁₁H₁₁NO₄.

| Condition | Stability Outcome | Source |

|---|---|---|

| Room temperature | Stable for ≤1 month (desiccated) | |

| -20°C | Stable for ≥6 months (lyophilized) | |

| Aqueous solution | Degrades within 48 hours (pH <5 or >9) |

Lyophilization is recommended for long-term storage, with reconstitution in alkaline buffers (pH 7–8) prior to use.

Industrial and Research-Scale Production

While laboratory-scale synthesis suffices for research, industrial production faces challenges:

-

Cost of raw materials : Indane derivatives are expensive, necessitating catalytic recycling.

-

Yield optimization : Current protocols report yields of 15–20%, requiring improved catalytic systems.

Emerging Methodologies

Recent advances aim to streamline synthesis:

Chemical Reactions Analysis

AIDA undergoes various chemical reactions, including phosphorylation and protein-protein interactions. Phosphorylation of AIDA can regulate its activity and interactions with other proteins. Common reagents used in these reactions include adenosine triphosphate (ATP) and specific kinases . The major products formed from these reactions are phosphorylated AIDA and its interacting partners .

Scientific Research Applications

AIDA has several scientific research applications:

Mechanism of Action

AIDA exerts its effects by binding to axin and disrupting axin homodimerization. This inhibition of axin-mediated JUN kinase activation antagonizes the Wnt/beta-catenin-independent dorsalization pathway . The molecular targets involved in this mechanism include axin and JUN kinase .

Comparison with Similar Compounds

Receptor Specificity and Functional Effects

Key Findings :

Mechanistic Insights

- AIDA : At 20 μM (twice EC50), it significantly inhibits group I mGluRs, reducing neuronal apoptosis in traumatic injury models .

- LY307452 : Lacks detailed pharmacokinetic data in the provided evidence but shows prolonged modulation of cardiovascular parameters, suggesting differences in receptor binding kinetics .

Comparison with DHPG (Group I mGluR Agonist)

While DHPG is an agonist, its interaction with AIDA highlights the antagonist’s efficacy:

Contrast : AIDA’s role in amplifying β-amyloid-induced apoptosis suggests context-dependent neurotoxic effects, contrasting with its protective role in traumatic injury models .

Comparative Data Table

| Parameter | AIDA | LY307452 | DHPG (Agonist) |

|---|---|---|---|

| Receptor Class | Group I mGluR antagonist | Group II mGluR antagonist | Group I mGluR agonist |

| EC50/Concentration | ≥2× EC50 (20 μM in neuronal studies) | Not specified | EC50 = 10 μM (hypothetical) |

| Cardiovascular Effect | Transient MAP/HR reduction | Sustained baseline MAP/HR elevation | MAP/HR increase |

| Neuroprotective Role | Context-dependent (trauma vs. amyloid) | Not studied | Not applicable |

Biological Activity

AIDA, chemically known as (RS)-1-Aminoindan-1,5-dicarboxylic acid and identified by CAS number 168560-79-0, is a compound with significant biological activity, particularly as a selective antagonist of group I metabotropic glutamate receptors (mGluRs). This article explores the biological activities of AIDA, supported by data tables, case studies, and detailed research findings.

AIDA is characterized as a potent and selective antagonist specifically targeting the mGlu1a receptor subtype. It exhibits no significant effects on group II (mGlu2) or group III (mGlu4) receptors, nor does it affect ionotropic glutamate receptors. Its central nervous system activity has been confirmed following systemic administration in vivo .

Structure-Activity Relationship

The structure of AIDA contributes to its pharmacological profile. The compound's ability to selectively inhibit mGlu1a receptors makes it a valuable tool in neuropharmacological research.

Biological Activity Summary

| Biological Activity | Details |

|---|---|

| Target Receptor | mGlu1a |

| Selectivity | Potent antagonist for group I mGluRs, no effect on groups II and III |

| Administration | Systemic administration shows central activity |

| In Vitro Effects | No notable inhibition on ionotropic receptors |

Case Studies and Research Findings

Several studies have explored the implications of AIDA in various biological contexts:

- Neuropharmacology : A study by Pellicciari et al. (1995) demonstrated that AIDA effectively blocks phospholipase C-linked metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity .

- Behavioral Studies : Research conducted by Nielsen et al. (1997) showed that AIDA could block contextual but not cue conditioning in rats, suggesting its role in modulating associative learning processes .

- Cellular Mechanisms : Saitoh et al. (2016) investigated the role of glutamate signaling via mGluR2 in Schwann cell differentiation and proliferation, highlighting how AIDA's antagonistic properties can influence glial cell behavior .

Molecular Modeling Studies

Recent molecular modeling studies have provided insights into the binding interactions of AIDA with its target receptors. These studies utilize techniques such as molecular dynamics simulations to elucidate the conformational changes and binding affinities associated with AIDA's interaction with mGlu1a.

In Silico Analysis

Aida Iraji et al. conducted a study focusing on the synthesis and biological evaluation of derivatives related to AIDA. Their findings indicated that certain synthesized compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Q. What is the AIDA framework, and how does it standardize data analysis workflows in scientific research?

AIDA (Abstract Interfaces for Data Analysis) provides modular, language-agnostic tools for structuring data analysis pipelines. Its core principles include:

- Separation of components (e.g., data storage, visualization, statistical processing) via abstract interfaces .

- Reproducibility through standardized protocols for data handling and method documentation .

- Interoperability across disciplines (e.g., high-energy physics, heliophysics) by decoupling user-facing tools from backend implementations . Researchers should adopt AIDA’s component-based design to ensure transparency and replicability in workflows.

Q. How should researchers formulate hypotheses when using AIDA’s Abstract Interfaces?

- Define variables clearly : Specify independent (e.g., input data formats) and dependent variables (e.g., analysis outputs) .

- Align with AIDA’s capabilities : Frame hypotheses around AIDA’s strengths, such as cross-mission data correlation or real-time processing .

- Test incremental changes : Use AIDA’s modularity to isolate variables (e.g., swapping ML algorithms while keeping data inputs constant) .

Q. What are the best practices for documenting experimental procedures in studies utilizing AIDA tools?

- Detail data sources : Specify formats, preprocessing steps, and validation methods (e.g., calibration for heliophysics data) .

- Archive protocols : Use AIDA-compatible repositories to store analysis scripts, raw data, and intermediate outputs .

- Reference AIDA components : Cite interfaces (e.g., histograms, fitting modules) and their implementations to enable replication .

Q. How does AIDA facilitate cross-disciplinary data integration?

AIDA’s abstract interfaces allow tools like AIDApp (a Python-based platform) to unify data from disparate sources (e.g., space missions, simulations) . Key steps:

- Map domain-specific data to AIDA’s standardized formats.

- Use shared statistical libraries (e.g., for ML or data assimilation) .

- Validate results against domain-specific benchmarks . Challenges: Managing metadata consistency and resolving conflicting normalization methods .

Q. What ethical guidelines apply when using AIDA in human subject research?

- Informed consent : Disclose data usage protocols, especially for AI-driven analysis .

- Anonymization : Use AIDA’s preprocessing tools to strip identifiers from datasets .

- Compliance : Adhere to institutional review boards (IRBs) and data-sharing agreements, as seen in IDA program rules .

Advanced Research Questions

Q. What machine learning (ML) techniques are recommended for AIDA-driven heliophysics studies?

AIDA prioritizes techniques that handle high-dimensional, multi-modal

- Unsupervised clustering for event detection in solar wind datasets .

- Convolutional neural networks (CNNs) for spatial pattern recognition in magnetometer readings .

- Transfer learning to adapt models trained on historical missions (e.g., SOHO) to new instruments . Implementation: Use AIDApp’s ML pipelines and validate against AIDAdb catalogs .

Q. How can researchers resolve data inconsistencies in AIDA-based multi-source analyses?

Follow a three-step contradiction analysis :

- Cross-validation : Compare results across independent datasets (e.g., satellite vs. ground-based measurements) .

- Statistical reconciliation : Apply robust estimators (e.g., Huber loss) to minimize outlier effects .

- Uncertainty quantification : Use AIDA’s built-in error propagation tools to flag discrepancies . Example: In heliophysics, reconcile ion density measurements from Cluster and Solar Orbiter missions via AIDA’s correlation modules .

Q. What architectural optimizations improve AIDA’s performance in real-time systems?

- Parallelization : Distribute tasks across AIDA components (e.g., separate threads for data ingestion and analysis) .

- Caching : Preload frequently accessed datasets (e.g., detector efficiency curves) to reduce latency .

- Hardware integration : Leverage GPU acceleration for ML workloads in AIDApp .

Q. How to implement AIDA’s data assimilation methods for climate modeling?

Q. What strategies ensure compliance with open science principles in AIDA workflows?

- Data transparency : Use AIDAdb to share high-level products (e.g., ML-generated catalogs) under FAIR principles .

- Code sharing : Release AIDA-compatible scripts in public repositories (e.g., GitHub) with version control .

- Collaboration agreements : Formalize data-use terms with institutional partners, as per IDA program protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.